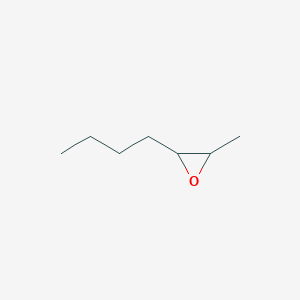
2-Butyl-3-methyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-3-methyloxirane is a chemical compound that belongs to the family of organic compounds known as oxiranes. It is also commonly known as isobutyl vinyl ether oxide or isobutyl epoxide. This compound is widely used in various scientific research applications due to its unique chemical properties and characteristics.
Mécanisme D'action
The mechanism of action of 2-Butyl-3-methyloxirane is not well understood. However, it is believed that this compound reacts with various biological molecules, such as proteins and DNA, to form adducts. These adducts can then lead to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
2-Butyl-3-methyloxirane has been shown to have various biochemical and physiological effects. It has been found to be mutagenic and genotoxic, causing DNA damage and mutations. It has also been shown to have carcinogenic properties, leading to the development of tumors in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Butyl-3-methyloxirane in lab experiments is its unique chemical properties, which make it a useful reagent and intermediate in organic synthesis. However, its mutagenic, genotoxic, and carcinogenic properties also make it a hazardous substance to work with, requiring proper safety precautions and handling procedures.
Orientations Futures
There are various future directions for research involving 2-Butyl-3-methyloxirane. One area of research could focus on the development of safer and less hazardous alternatives to this compound. Another area of research could focus on the mechanisms of action of this compound and its effects on biological systems. Additionally, research could be conducted on the potential therapeutic uses of this compound, such as in the treatment of cancer.
Méthodes De Synthèse
2-Butyl-3-methyloxirane can be synthesized through the reaction of isobutylene and ethylene oxide in the presence of a catalyst. The reaction takes place under high pressure and high temperature, and the resulting product is then purified through distillation.
Applications De Recherche Scientifique
2-Butyl-3-methyloxirane has various scientific research applications, including its use as a solvent, reagent, and intermediate in organic synthesis. It is also used in the production of various chemicals, such as surfactants, resins, and polymers.
Propriétés
Numéro CAS |
14925-96-3 |
|---|---|
Nom du produit |
2-Butyl-3-methyloxirane |
Formule moléculaire |
C7H14O |
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
2-butyl-3-methyloxirane |
InChI |
InChI=1S/C7H14O/c1-3-4-5-7-6(2)8-7/h6-7H,3-5H2,1-2H3 |
Clé InChI |
RAWZOXRFHKUFPX-UHFFFAOYSA-N |
SMILES |
CCCCC1C(O1)C |
SMILES canonique |
CCCCC1C(O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



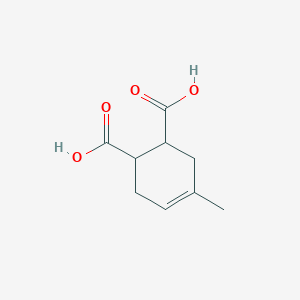
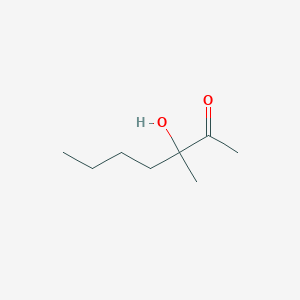
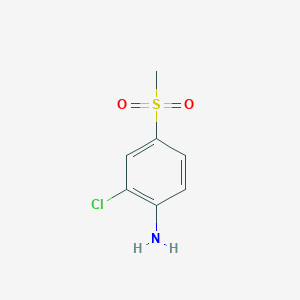
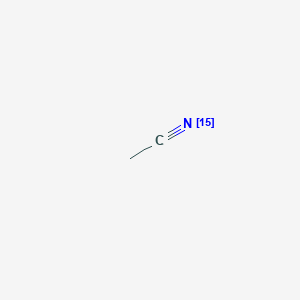
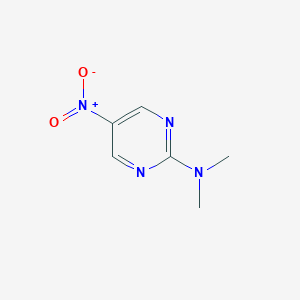
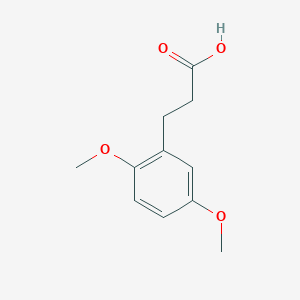

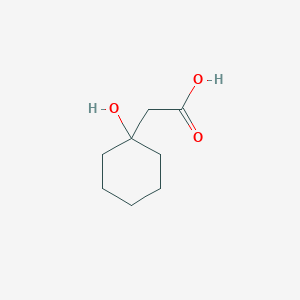
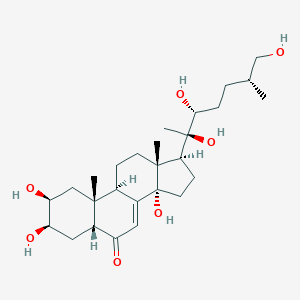

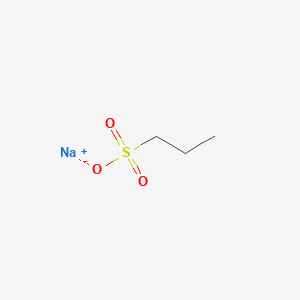
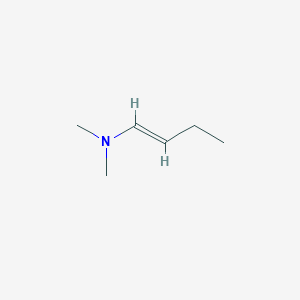

![[3-(Trifluoromethyl)phenyl]urea](/img/structure/B78555.png)